molecular formula C16H17NO3S B2778968 [(4-ETHYLPHENYL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE CAS No. 387860-04-0

[(4-ETHYLPHENYL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE

Cat. No.: B2778968
CAS No.: 387860-04-0
M. Wt: 303.38
InChI Key: XODNHFUIOWKDMS-UHFFFAOYSA-N
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Description

[(4-Ethylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate is a synthetic organic compound characterized by a thiophene core functionalized with a methyl group at the 5-position and a carboxylate ester at the 2-position. The ester moiety is further modified with a carbamoyl group linked to a 4-ethylphenyl substituent. Thiophene derivatives are widely studied for their electronic properties and bioactivity, while carbamoyl esters are known for their stability and role as prodrugs or enzyme inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-ETHYLPHENYL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE can be achieved through various synthetic routes. One common method involves the condensation reaction between 4-ethylaniline and 5-methylthiophene-2-carboxylic acid, followed by esterification with oxalyl chloride . The reaction conditions typically include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[(4-ETHYLPHENYL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of [(4-ETHYLPHENYL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its interaction with voltage-gated sodium channels can result in analgesic effects, while its binding to microbial enzymes can inhibit their activity, leading to antimicrobial effects .

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s closest structural analog in available literature is ethyl 4-(4-ethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (). Below is a comparative analysis:

Property [(4-Ethylphenyl)carbamoyl]methyl 5-Methylthiophene-2-carboxylate Ethyl 4-(4-ethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Molecular Formula C₁₇H₁₉NO₄S C₁₆H₂₀N₂O₂S
Molar Mass (g/mol) 333 304
Core Structure Thiophene (aromatic) Tetrahydropyrimidine (saturated heterocycle)
Key Functional Groups Carboxylate ester, carbamoyl, 4-ethylphenyl Thioxo (C=S), ethyl ester, tetrahydropyrimidine ring, 4-ethylphenyl
Nitrogen Content 1 atom 2 atoms
Oxygen Content 4 atoms 2 atoms

Key Differences and Implications

Core Structure: The thiophene ring in the target compound confers aromaticity and planar rigidity, which may enhance π-π stacking interactions in biological systems.

Functional Groups: The thioxo (C=S) group in the compared compound is a strong hydrogen-bond acceptor and may enhance binding to metalloenzymes or act as a reactive site for nucleophilic substitution.

Nitrogen/Oxygen Ratios :

  • The higher nitrogen content (N₂) in the compared compound suggests stronger basicity or affinity for acidic environments, while the target compound’s additional oxygen atoms (O₄) may increase hydrophilicity.

Molecular Weight :

  • The target compound’s higher molar mass (333 vs. 304 g/mol) could influence pharmacokinetic properties, such as tissue penetration or clearance rates.

Biological Activity

[(4-Ethylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate is a compound within the thiophene derivatives class, known for its diverse applications in medicinal chemistry and material science. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C16H17NO3S, with a molecular weight of approximately 303.38 g/mol. The structure features an ethyl-substituted phenyl group, a carbamoyl functional group, and a thiophene moiety, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby modulating various biological processes.
  • Receptor Interaction : It can bind to cellular receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that it has potential antimicrobial effects against various pathogens, making it a candidate for further exploration in infectious disease treatment.
  • Anticancer Activity : The compound has been investigated for its ability to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results showed a notable reduction in bacterial viability at micromolar concentrations.
  • Cancer Cell Studies : In vitro experiments demonstrated that the compound could inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involved the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InhibitionModulation of metabolic enzymes

Research Applications

The unique structural characteristics of this compound make it a valuable building block in medicinal chemistry. Its potential applications include:

  • Drug Development : Investigated as a lead compound for developing new antimicrobial and anticancer agents.
  • Material Science : Explored for its utility in developing advanced materials like organic semiconductors.

Properties

IUPAC Name

[2-(4-ethylanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-3-12-5-7-13(8-6-12)17-15(18)10-20-16(19)14-9-4-11(2)21-14/h4-9H,3,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODNHFUIOWKDMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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